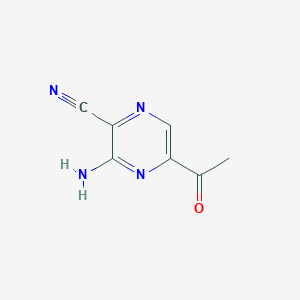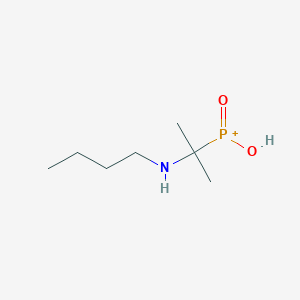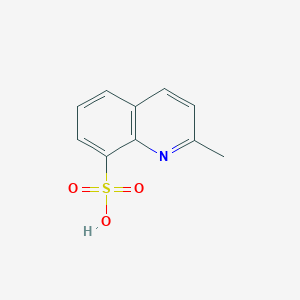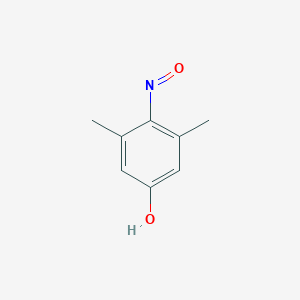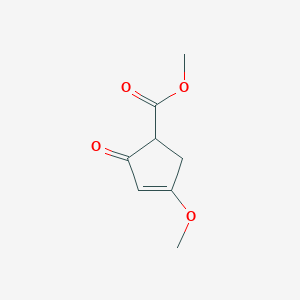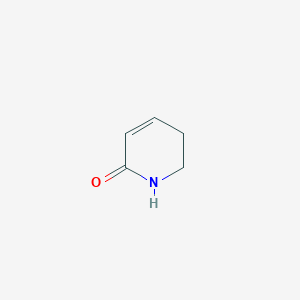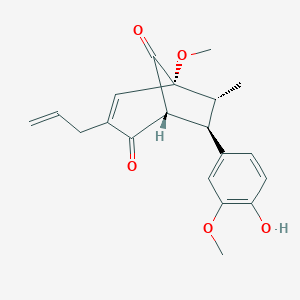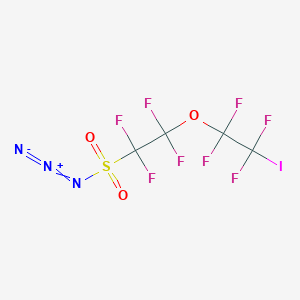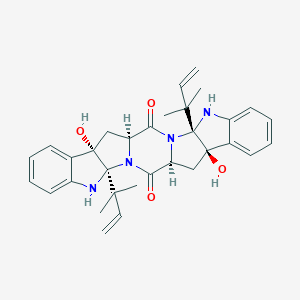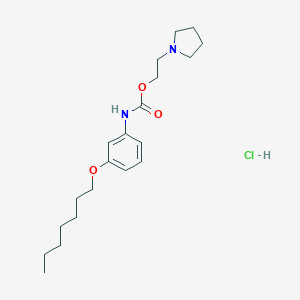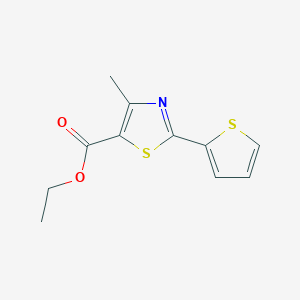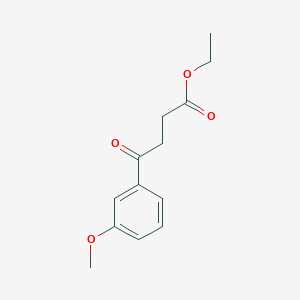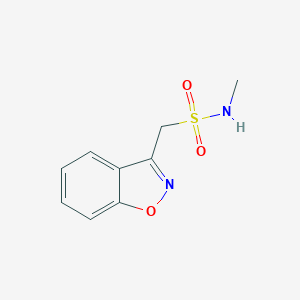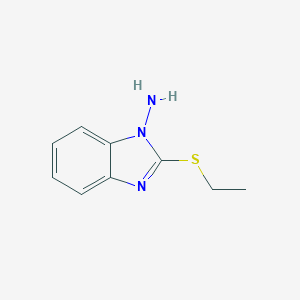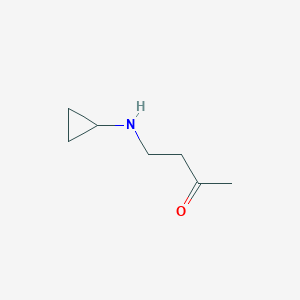
4-(Cyclopropylamino)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylamino)butan-2-one is a chemical compound that belongs to the class of cathinone derivatives. It is also known as 4-CAB, and it has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-CAB is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-CAB include increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and alertness. However, prolonged use of 4-CAB can lead to adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-CAB in lab experiments is its high purity and availability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations include its potential toxicity and adverse effects, which may affect the accuracy of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the research of 4-CAB. One direction is to investigate its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future research can focus on the development of safer and more effective cathinone derivatives for scientific research purposes.
Conclusion:
In conclusion, 4-(Cyclopropylamino)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While 4-CAB has shown promise in various studies, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4-CAB involves the reaction of cyclopropylamine with 2-butanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4-CAB can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
4-CAB has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-CAB has been used to study the effects of cathinone derivatives on the central nervous system. In pharmacology, 4-CAB has been investigated for its potential therapeutic applications, such as treating depression and anxiety disorders. In toxicology, 4-CAB has been used to evaluate the toxicity and adverse effects of cathinone derivatives.
Propriétés
Numéro CAS |
155562-24-6 |
|---|---|
Nom du produit |
4-(Cyclopropylamino)butan-2-one |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
4-(cyclopropylamino)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-5-8-7-2-3-7/h7-8H,2-5H2,1H3 |
Clé InChI |
SDDINRJBVDAQDF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC1CC1 |
SMILES canonique |
CC(=O)CCNC1CC1 |
Synonymes |
2-Butanone, 4-(cyclopropylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



